4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound featuring a morpholine ring linked to a pyrimidine structure through a piperazine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Intermediate: Starting with 6-ethylpyrimidine, the compound is reacted with piperazine under controlled conditions to form 4-(6-ethylpyrimidin-4-yl)piperazine.
Coupling with Pyrimidine: The intermediate is then coupled with a pyrimidine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Introduction of Morpholine: Finally, the product is reacted with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the pyrimidine rings.
Reduction: Reduction reactions using agents like lithium aluminum hydride can alter the nitrogen-containing rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it can be used to study interactions with various biomolecules, potentially serving as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it might inhibit a particular enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-{6-[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 4-{6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
Uniqueness
Compared to similar compounds, 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine may exhibit unique binding affinities and selectivities due to the specific positioning of the ethyl group on the pyrimidine ring. This can result in distinct biological activities and therapeutic potentials.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-[6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-2-15-11-16(20-13-19-15)23-3-5-24(6-4-23)17-12-18(22-14-21-17)25-7-9-26-10-8-25/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXNFBSEQPTJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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